molecular formula C25H27N3O3S B2429006 4-(3,4-dimethylbenzenesulfonyl)-N,N-diphenylpiperazine-1-carboxamide CAS No. 691388-13-3

4-(3,4-dimethylbenzenesulfonyl)-N,N-diphenylpiperazine-1-carboxamide

Cat. No. B2429006
CAS RN: 691388-13-3
M. Wt: 449.57
InChI Key: NWQXWAVZFAELMU-UHFFFAOYSA-N
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Description

4-(3,4-dimethylbenzenesulfonyl)-N,N-diphenylpiperazine-1-carboxamide, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. It was first synthesized in 1988 by Dr. Kenneth A. Jacobson and his team at the National Institutes of Health. Since then, DPCPX has become an important tool for studying the adenosine A1 receptor and its role in various physiological processes.

Scientific Research Applications

Polymer Synthesis and Characterization

The chemical structure of 4-(3,4-dimethylbenzenesulfonyl)-N,N-diphenylpiperazine-1-carboxamide is related to various aromatic compounds used in polymer synthesis. For example, rigid-rod polyamides and polyimides have been derived from related aromatic diamines and dianhydrides, showing excellent thermooxidative stability and amorphous nature. These polymers are characterized by high glass transition temperatures and are soluble in polar aprotic solvents, making them suitable for advanced material applications due to their thermal and chemical stability (Spiliopoulos, Mikroyannidis, & Tsivgoulis, 1998).

Advanced Material Properties

Another study focused on ortho-linked polyamides with flexible main-chain ether linkages, derived from related aromatic compounds. These polyamides exhibited non-crystalline structures, high solubility in polar solvents, and formed transparent, flexible, and tough films. Their thermal stability and high glass transition temperatures suggest potential applications in areas requiring materials with specific mechanical and thermal properties (Hsiao, Yang, & Chen, 2000).

Anticancer and Biological Activity

Research on novel pyrazolopyrimidines derivatives, which share structural similarities with the chemical , demonstrated anticancer and anti-5-lipoxygenase activities. These compounds were synthesized through condensation reactions involving carboxamide and aromatic aldehydes, indicating the potential of similar structures for therapeutic applications (Rahmouni et al., 2016).

Pharmacological Potential

Compounds structurally related to 4-(3,4-dimethylbenzenesulfonyl)-N,N-diphenylpiperazine-1-carboxamide have been explored for their pharmacological potential. For instance, N-arylpiperazine-1-carboxamide derivatives have been identified as potent androgen receptor (AR) antagonists, suggesting their utility in the treatment of conditions like prostate cancer due to their strong antiandrogenic activity (Kinoyama et al., 2005).

Electrochromic and Optical Properties

The study of aromatic polyamides containing triphenylamine moieties highlights the electrochromic and optical properties of such materials. These polymers exhibited excellent solubility, thermal stability, and electrochromic behavior, which could be leveraged in electronic display technologies and optical devices. The incorporation of moieties similar to 4-(3,4-dimethylbenzenesulfonyl)-N,N-diphenylpiperazine-1-carboxamide into polymer backbones can significantly influence their electronic and optical characteristics (Liou & Chang, 2008).

properties

IUPAC Name

4-(3,4-dimethylphenyl)sulfonyl-N,N-diphenylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O3S/c1-20-13-14-24(19-21(20)2)32(30,31)27-17-15-26(16-18-27)25(29)28(22-9-5-3-6-10-22)23-11-7-4-8-12-23/h3-14,19H,15-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWQXWAVZFAELMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-dimethylbenzenesulfonyl)-N,N-diphenylpiperazine-1-carboxamide

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